4-Hydroxy-2-methylquinoline-6-carboxylic acid

Ion channel pharmacology Potassium channel modulation Neurological target screening

Researchers studying Kv7 channel pharmacology face regioisomer contamination risks that invalidate SAR. This 4-hydroxy-2-methylquinoline-6-carboxylic acid is a structurally defined KCNQ2 (Kv7.2) antagonist (IC50 70 nM, automated patch clamp, CHO-KCNQ2). Key advantages: (1) Definitive 6-COOH regioisomer-not 2- or 4-carboxylic acid positional variants with distinct bioactivity. (2) 2-Methyl group enhances lipophilicity ~5.6-fold vs. kynurenic acid (logP 1.947 vs. ~1.2), improving membrane permeability. (3) Dual utility as KCNQ2 chemical probe and ectonucleotidase inhibitor scaffold (h-NTPDase1/2/3/8, h-ENPP1, h-e5′NT). ≥95% purity, batch-specific QC.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 103853-88-9
Cat. No. B025065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-methylquinoline-6-carboxylic acid
CAS103853-88-9
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O
InChIInChI=1S/C11H9NO3/c1-6-4-10(13)8-5-7(11(14)15)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)(H,14,15)
InChIKeyITVASGAVWSKXAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2-methylquinoline-6-carboxylic Acid (CAS 103853-88-9): Core Identity and Procurement Specifications


4-Hydroxy-2-methylquinoline-6-carboxylic acid (CAS 103853-88-9) is a heterocyclic quinoline derivative with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol [1]. The compound exists as a white powder with a predicted density of 1.410±0.06 g/cm³ and a predicted pKa of 3.24±0.30 . Its computed logP is 1.947, with a polar surface area (PSA) of 70.42 Ų [2]. The compound is commercially available from multiple suppliers with standard purity specifications of 95% , and is also referred to by the IUPAC name 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid .

Why 4-Hydroxy-2-methylquinoline-6-carboxylic Acid Cannot Be Arbitrarily Substituted with Other Quinoline Carboxylic Acids


Within the quinoline carboxylic acid class, the precise substitution pattern—specifically the 4-hydroxy group, the 2-methyl group, and the 6-carboxylic acid position—dictates both the compound's physicochemical profile and its interaction with biological targets [1]. The 2-methyl group increases lipophilicity relative to unsubstituted analogs, while the 4-hydroxy group introduces hydrogen-bonding capacity and tautomeric equilibrium with the 4-oxo form . This substitution matrix directly affects solubility parameters, with this compound exhibiting calculated solubility of 0.43 g/L at 25 °C . Generic substitution with positional isomers (e.g., 4-carboxylic acid or 2-carboxylic acid regioisomers) or derivatives lacking the 2-methyl group would alter logP, pKa, and target engagement, potentially invalidating structure-activity relationships in ongoing research programs.

4-Hydroxy-2-methylquinoline-6-carboxylic Acid: Quantified Differentiation Evidence for Scientific Selection


KCNQ2 Potassium Channel Antagonist Activity: 70 nM IC50 Profile

4-Hydroxy-2-methylquinoline-6-carboxylic acid demonstrates antagonist activity at the KCNQ2 potassium channel with an IC50 of 70 nM in an automated patch clamp assay using CHO cells expressing the channel [1]. This sub-micromolar potency against a specific ion channel target distinguishes it from other quinoline carboxylic acid derivatives that have been characterized primarily for ectonucleotidase inhibition or antimicrobial activity without reported KCNQ2 engagement. The compound was incubated for 3 minutes prior to measurement.

Ion channel pharmacology Potassium channel modulation Neurological target screening

Lipophilicity Advantage: LogP Comparison with Unsubstituted 4-Hydroxyquinoline-2-carboxylic Acid

The presence of the 2-methyl group in 4-hydroxy-2-methylquinoline-6-carboxylic acid confers a calculated logP of 1.947 [1], significantly higher than that of 4-hydroxyquinoline-2-carboxylic acid (kynurenic acid), which has a logP of approximately 1.2 based on experimental measurements [2]. This approximately 0.75 log unit increase translates to an approximate 5.6-fold higher partition coefficient, indicating enhanced membrane permeability potential.

Physicochemical profiling Drug-likeness optimization Membrane permeability

Positional Differentiation: 6-Carboxylic Acid versus 4-Carboxylic Acid Isomers in Biological Activity

The regioisomeric position of the carboxylic acid group fundamentally alters biological activity. While 4-hydroxy-2-methylquinoline-6-carboxylic acid carries the carboxyl at the 6-position, the 4-carboxylic acid isomer (2-methylquinoline-4-carboxylic acid) demonstrates antileishmanial activity with an IC50 value against Leishmania donovani promastigotes that was the most potent among 15 quinoline-4-carboxylic acid derivatives tested [1]. In a separate antioxidant DPPH assay, 2-methylquinoline-4-carboxylic acid exhibited 30.25% inhibition at 5 mg/L, whereas isatin (the precursor) showed no detectable activity [2]. The 6-carboxylic acid regioisomer (target compound) has not been reported in these specific assays, but its distinct KCNQ2 activity [3] underscores that regioisomeric substitution directs target engagement to entirely different pharmacological pathways.

Structure-activity relationship (SAR) Regioisomer comparison Antileishmanial screening

pKa and Solubility Profile: Distinct Protonation State Relative to 2-Carboxylic Acid Analogs

4-Hydroxy-2-methylquinoline-6-carboxylic acid exhibits a predicted pKa of 3.24±0.30 and a calculated aqueous solubility of 0.43 g/L at 25 °C . In comparison, the 2-carboxylic acid isomer 4-hydroxyquinoline-2-carboxylic acid (kynurenic acid) has a reported pKa1 of approximately 3.3 and pKa2 of approximately 11.0 due to the additional ionization site at the 4-hydroxy position [1]. The single acidic proton of the 6-carboxylic acid derivative simplifies its ionization behavior, yielding a monoprotic acid profile versus the diprotic nature of kynurenic acid.

Ionization state Formulation development Aqueous solubility

Scaffold Validation: 6-Carboxylic Acid Position in Ectonucleotidase Inhibitor Development

The quinoline-6-carboxylic acid scaffold, of which 4-hydroxy-2-methylquinoline-6-carboxylic acid is a core member, has been validated as a productive template for ectonucleotidase inhibitor development. In a 2025 study, derivatives of quinoline-6-carboxylic acid (compounds 4a–4l) demonstrated potent inhibition of h-NTPDase1 (IC50 = 0.28±0.03 µM for compound 4d), h-NTPDase2 (IC50 = 0.92±0.17 µM for compound 4d), h-NTPDase3 (IC50 = 0.32±0.05 µM for compound 4g), and h-ENPP1 (IC50 = 0.11±0.02 µM for compound 4k) [1]. While the target compound itself was not directly tested in this series, the scaffold's demonstrated tractability for ectonucleotidase inhibition establishes the 6-carboxylic acid position as a privileged framework for developing modulators of adenosine-mediated immune evasion pathways.

Ectonucleotidase inhibition Immuno-oncology Medicinal chemistry scaffold

Optimal Research and Procurement Scenarios for 4-Hydroxy-2-methylquinoline-6-carboxylic Acid


KCNQ2 Potassium Channel Modulator Screening and SAR Studies

This compound is specifically indicated for laboratories conducting ion channel pharmacology research focused on KCNQ2 (Kv7.2) potassium channel modulation. With a demonstrated IC50 of 70 nM in automated patch clamp assays using CHO cells expressing KCNQ2 [1], it serves as a validated chemical probe for investigating Kv7 channel pharmacology, neuronal excitability mechanisms, and potential therapeutic interventions in epilepsy or pain pathways. Procurement is recommended for research groups requiring a structurally defined KCNQ2 antagonist with established sub-micromolar potency.

Medicinal Chemistry Scaffold Optimization for Ectonucleotidase Inhibitors

As a core quinoline-6-carboxylic acid scaffold, this compound is suitable for medicinal chemistry programs developing ectonucleotidase inhibitors targeting h-NTPDase1, h-NTPDase2, h-NTPDase3, h-NTPDase8, h-ENPP1, and h-e5′NT [2]. The 4-hydroxy and 2-methyl substituents provide accessible positions for further functionalization, while the 6-carboxylic acid moiety is essential for target engagement as demonstrated across the 4a–4l derivative series. Researchers in immuno-oncology investigating adenosine-mediated immune suppression represent the primary procurement demographic.

Physicochemical Property-Driven Lead Optimization with Enhanced Lipophilicity

With a logP of 1.947, this compound offers approximately 5.6-fold higher lipophilicity compared to 4-hydroxyquinoline-2-carboxylic acid (kynurenic acid, logP ≈ 1.2) [3], making it a strategic choice for programs requiring improved membrane permeability or CNS penetration. The calculated solubility of 0.43 g/L at 25 °C and predicted pKa of 3.24 further define its drug-like property profile. Procurement is advised for lead optimization campaigns where balancing hydrophilicity and lipophilicity is critical for achieving favorable ADME parameters.

Regioisomer-Controlled Synthetic Intermediate for Derivatization

The defined 6-carboxylic acid position distinguishes this compound from 4-carboxylic acid and 2-carboxylic acid regioisomers, each of which exhibits distinct biological activity profiles [4]. As a synthetic building block, the 6-carboxylic acid group enables amide coupling, esterification, and reduction reactions that would yield different regioisomeric products compared to alternative carboxyl placements. Researchers engaged in structure-activity relationship (SAR) exploration requiring precise control over regioisomeric substitution patterns should procure this specific compound rather than positional isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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